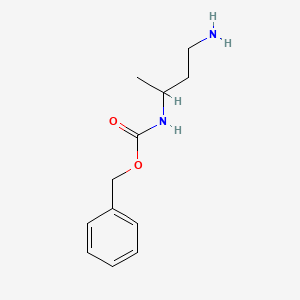

Benzyl (4-aminobutan-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl (4-aminobutan-2-yl)carbamate is a chemical compound with the molecular formula C12H18N2O2 . It is used in various applications in the field of chemistry .

Synthesis Analysis

The synthesis of carbamates, such as this compound, can be achieved through a process known as transcarbamation . This process involves the interchange of the alkoxy moiety in the carbamate moiety . Benzyl carbamates can be converted to amides using potassium carbonate in alcohols under heating conditions .Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure can be found in various chemical databases .Scientific Research Applications

1. Inhibitory Properties on Acetylcholinesterase and Butyrylcholinesterase

Benzyl carbamates have been studied for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A series of benzyl carbamates showed strong preferential inhibition of BChE, with some compounds being more active than the clinically used rivastigmine. This indicates the potential of benzyl carbamates in the treatment of diseases related to cholinesterase activity, such as Alzheimer's disease (Magar et al., 2021).

2. Analytical Methodology in Human Serum

Benzyl carbamates have been used in analytical chemistry, particularly in fluorescence labeling for high-performance liquid chromatography. They have been employed in the sensitive labeling of analytes like γ-aminobutyric acid and its analogs, enhancing the detection and analysis of these substances in human serum (Yu et al., 2019).

3. Agricultural Applications

In agriculture, benzimidazole carbamate derivatives have been explored as carrier systems for fungicides. They offer advantages like altered release profiles, reduced environmental toxicity, and enhanced transfer to the site of action. This innovation presents new options for the treatment and prevention of fungal diseases in plants (Campos et al., 2015).

4. Role in Drug Delivery Systems

Benzyl carbamates are significant in the field of drug delivery. They have been used in developing poly(ethylene glycol) (PEG) prodrugs for solubilizing insoluble drugs, extending plasma half-lives, and enhancing tumor accumulation in anticancer agents. This shows the versatility of benzyl carbamates in medicinal chemistry (Greenwald et al., 1999).

5. Synthesis and Characterization in Medicinal Chemistry

Benzyl carbamates have been synthesized and characterized for potential anticholinesterase and anti-inflammatory activities. Their hydro-lipophilic properties were investigated, which is crucial for understanding their biological activity. Such studies are vital for designing new drugs with enhanced efficacy and reduced side effects (Jankech et al., 2020).

Mechanism of Action

Target of Action

Benzyl (4-aminobutan-2-yl)carbamate primarily targets amines . Amines play a crucial role in the synthesis of peptides, which are essential components of proteins .

Mode of Action

this compound interacts with its targets through a process known as carbamylation . This compound can be viewed as the ester of carbamic acid and benzyl alcohol . It is produced from benzyl chloroformate with ammonia . The nitrogen of a carbamate is relatively non-nucleophilic, and carbamates can be easily installed on nitrogen .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of peptides . The compound acts as a protecting group for amines during peptide synthesis . After N-alkylation, the this compound group is removable with Lewis acids .

Pharmacokinetics

It is known that the compound is soluble in organic solvents and moderately soluble in water , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the protection of amines during peptide synthesis . This protection allows for the successful synthesis of peptides without unwanted side reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in water and organic solvents can affect its distribution and bioavailability . Additionally, the presence of Lewis acids can trigger the removal of the this compound group .

properties

IUPAC Name |

benzyl N-(4-aminobutan-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-10(7-8-13)14-12(15)16-9-11-5-3-2-4-6-11/h2-6,10H,7-9,13H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKDIYCOYIKOQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885277-95-2 |

Source

|

| Record name | Phenylmethyl N-(3-amino-1-methylpropyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde](/img/structure/B1358141.png)